molecular formula C5H11NO3 B2440837 methyl 3-(methoxyamino)propanoate CAS No. 78191-05-6

methyl 3-(methoxyamino)propanoate

Cat. No.: B2440837
CAS No.: 78191-05-6
M. Wt: 133.147
InChI Key: MCRHBOCDCFCGDP-UHFFFAOYSA-N
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Description

methyl 3-(methoxyamino)propanoate is an organic compound with the molecular formula C5H11NO3. It is a versatile small molecule scaffold used in various chemical and biological applications . This compound is characterized by its methoxyamino group attached to a propanoate backbone, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 3-(methoxyamino)propanoate can be synthesized through several methods. One common approach involves the reaction of β-alanine with methanol and sodium methoxide as a catalyst . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In industrial settings, the production of methyl 3-methoxyamino-propanoate often involves large-scale batch reactors. The process includes the proportional addition of methanol and sodium (or potassium) methoxide, followed by continuous stirring to ensure complete reaction . The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: methyl 3-(methoxyamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-(methoxyamino)propanoate finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-methoxyamino-propanoate involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound valuable in enzyme inhibition studies .

Comparison with Similar Compounds

    Methyl 3-amino-propanoate: Lacks the methoxy group, making it less versatile in certain reactions.

    Ethyl 3-methoxyamino-propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 3-hydroxyamino-propanoate: Contains a hydroxy group instead of a methoxy group, leading to different reactivity.

Uniqueness: methyl 3-(methoxyamino)propanoate is unique due to its methoxyamino group, which provides distinct reactivity and interaction capabilities compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and biochemical research .

Properties

IUPAC Name

methyl 3-(methoxyamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-8-5(7)3-4-6-9-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRHBOCDCFCGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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